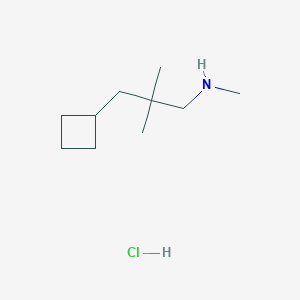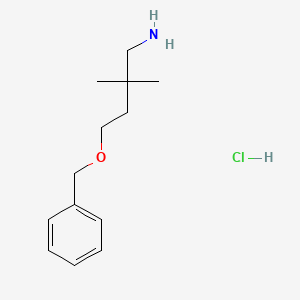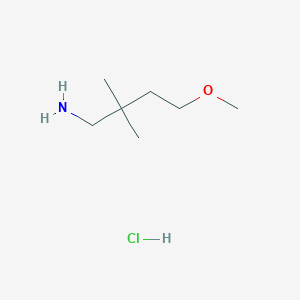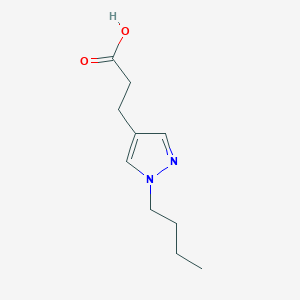
4-(2-Cyclopentylethyl)piperidine hydrochloride
Descripción general
Descripción
“4-(2-Cyclopentylethyl)piperidine hydrochloride” is a chemical compound . It is a salt, as indicated by the “hydrochloride” in its name . The compound is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
While specific synthesis methods for “4-(2-Cyclopentylethyl)piperidine hydrochloride” were not found, general methods for the synthesis of piperidine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the use of zinc/acetic acid for a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .
Molecular Structure Analysis
The molecular formula of “4-(2-Cyclopentylethyl)piperidine hydrochloride” is C12H24ClN . The average mass is 217.779 Da and the monoisotopic mass is 217.159729 Da .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals. The compound 4-(2-Cyclopentylethyl)piperidine hydrochloride can be used to synthesize various biologically active piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have shown potential in treating a wide range of diseases due to their pharmacological properties.
Anticancer Agent Development
Research has indicated that piperidine derivatives can act as potential clinical agents against various cancers, such as breast, prostate, colon, lung, and ovarian cancers . 4-(2-Cyclopentylethyl)piperidine hydrochloride could be used to develop novel anticancer drugs that work alone or in combination with existing treatments to inhibit cancer cell proliferation and survival.
Safety and Hazards
Direcciones Futuras
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Targets of Action
The targets of piperidine derivatives can vary widely depending on the specific compound. For example, Pitolisant, a piperidine derivative, acts as an antagonist and inverse agonist at the histamine H3 receptor .
Mode of Action
The mode of action of piperidine derivatives also depends on the specific compound. In the case of Pitolisant, it enhances the activity of histaminergic neurons by blocking histamine autoreceptors . This increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can be diverse. For instance, Pitolisant affects the histaminergic neuron signaling pathway in the brain, which plays a role in maintaining wakefulness .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary. For example, Pitolisant has been found to have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
The result of the action of piperidine derivatives can depend on the specific compound and its targets. For instance, Pitolisant has been found to reduce the Epworth Sleepiness Scale (ESS) score in patients with narcolepsy compared to placebo .
Action Environment
The action environment of piperidine derivatives can be influenced by various factors, including the specific compound, its targets, and the individual patient’s characteristics. For example, the efficacy of Pitolisant in treating narcolepsy has been found to be comparable to that of modafinil .
Propiedades
IUPAC Name |
4-(2-cyclopentylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-4-11(3-1)5-6-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPJIKQEFRJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopentylethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine hydrochloride](/img/structure/B1485204.png)
amine hydrochloride](/img/structure/B1485205.png)


![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1485210.png)

![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)
amine hydrochloride](/img/structure/B1485215.png)

amine hydrochloride](/img/structure/B1485217.png)